

# PM226: A Technical Whitepaper on a Selective Cannabinoid Receptor 2 (CB2) Agonist

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## Compound of Interest

Compound Name: PM226

Cat. No.: B2447522

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## Abstract

This document provides a comprehensive technical overview of **PM226**, a novel chromenoisoxazole derivative identified as a potent and highly selective agonist for the cannabinoid receptor 2 (CB2). **PM226** has demonstrated significant neuroprotective properties in both in vitro and in vivo models, positioning it as a promising therapeutic candidate for neurodegenerative disorders. A key advantage of its selectivity is the absence of psychotropic side effects typically associated with the activation of the cannabinoid receptor 1 (CB1). This paper will detail the pharmacological profile of **PM226**, outline the experimental protocols used for its characterization, and visualize the key signaling pathways and experimental workflows.

## Introduction

Cannabinoid receptors, particularly the CB2 receptor, have emerged as a focal point for therapeutic intervention in a range of pathologies, including inflammatory and neurodegenerative diseases.[1][2] The CB2 receptor is primarily expressed in immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects.[3] **PM226**, with the chemical name 7-(1,1-dimethylheptyl)-4,4-dimethyl-9-methoxychromeno[3,4-d]isoxazole, is a synthetic compound that exhibits high-affinity and selective binding to the CB2 receptor.[1][2] Its ability to modulate neuroinflammatory processes without the psychoactive effects mediated by the CB1 receptor makes it a molecule of significant interest for drug development.[1][2]

## Pharmacological Profile

The pharmacological characteristics of **PM226** have been defined through a series of rigorous in vitro assays. These studies have quantified its binding affinity, functional potency, and selectivity for the CB2 receptor.

## Quantitative Pharmacological Data

The binding affinity (K<sub>i</sub>) and functional efficacy (EC<sub>50</sub>) of **PM226** are summarized in the table below. The data clearly illustrates the compound's high affinity and potency at the CB2 receptor, with negligible interaction with the CB1 receptor, underscoring its remarkable selectivity.

Parameter	Receptor	Value	Assay Type
Binding Affinity (K <sub>i</sub> )	Human CB2	12.8 ± 2.4 nM	Radioligand Binding Assay
Human CB1	>40,000 nM	Radioligand Binding Assay	
Functional Efficacy (EC <sub>50</sub> )	Human CB2	38.67 ± 6.70 nM	[ <sup>35</sup> S]GTPγS Binding Assay

Data sourced from MedChemExpress and related publications.[\[1\]](#)[\[2\]](#)[\[4\]](#)

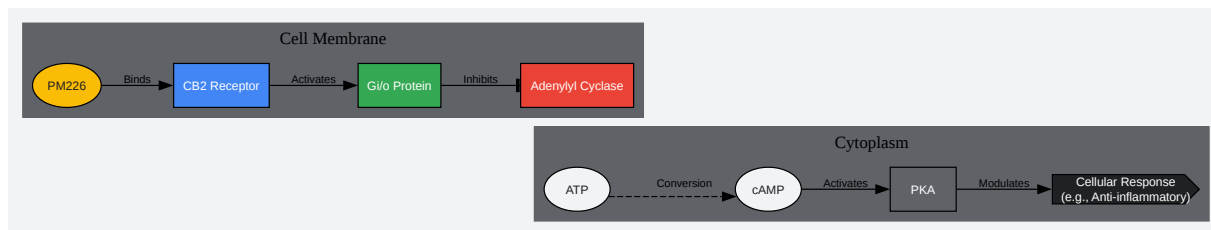
## Receptor Selectivity

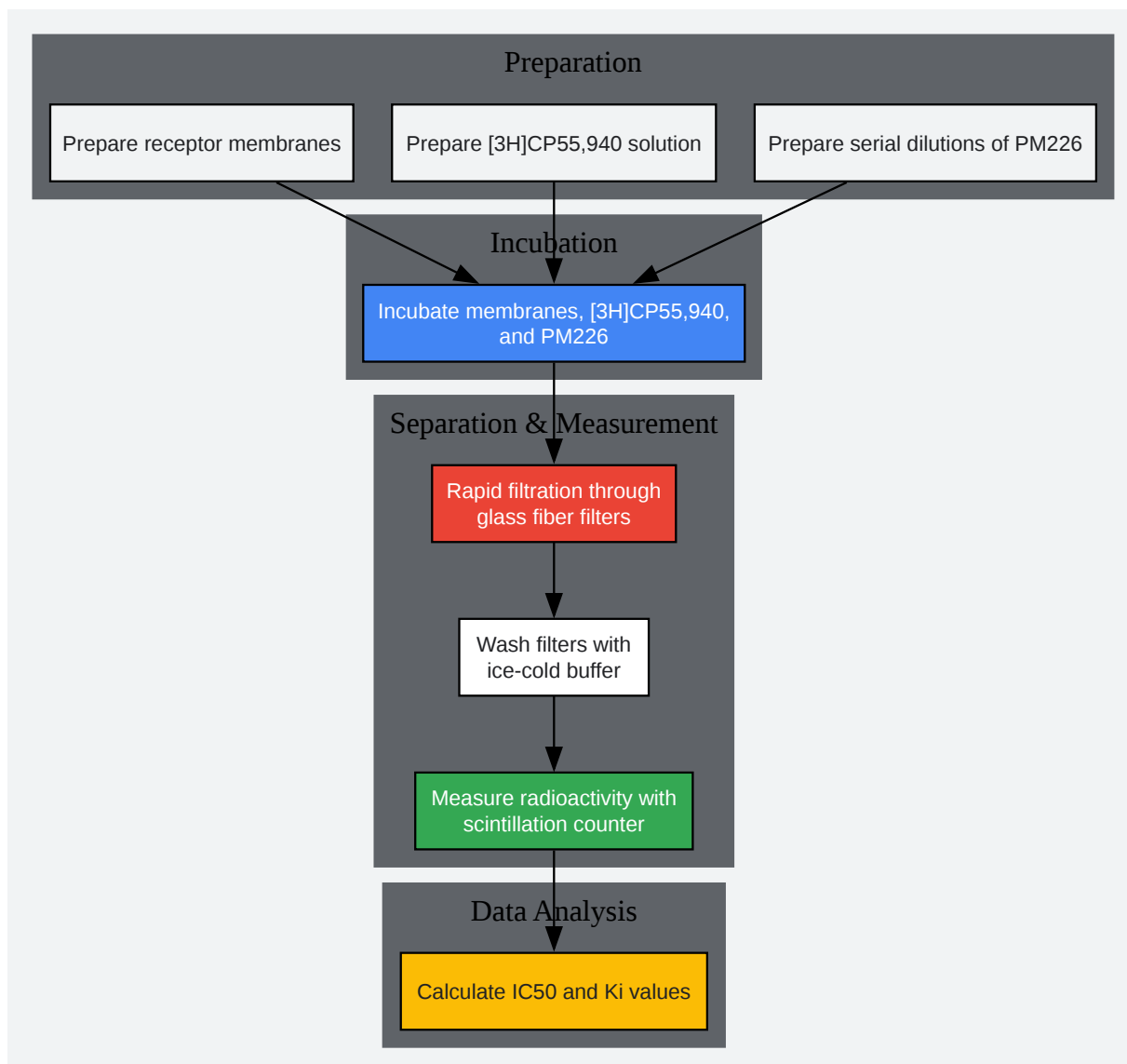
**PM226** demonstrates a selectivity index (K<sub>i</sub> CB1 / K<sub>i</sub> CB2) of over 3000, confirming its status as a highly selective CB2 receptor agonist. Furthermore, it has been shown to have no activity at the GPR55 receptor, another receptor that can be modulated by some cannabinoid ligands.[\[1\]](#)  
[\[2\]](#)

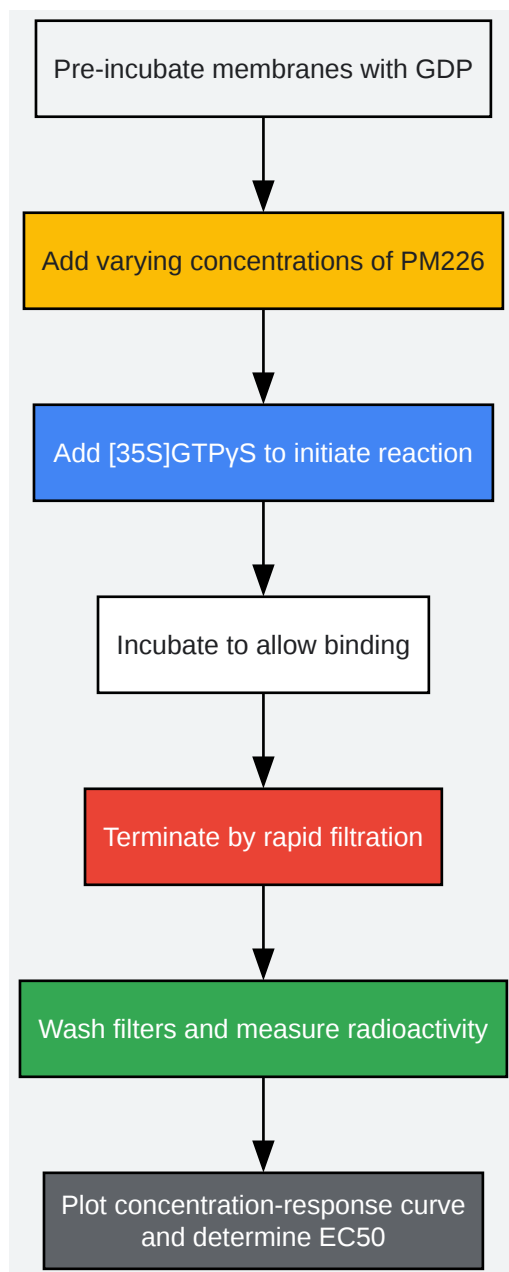
## CB2 Receptor Signaling Pathway

The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Activation of the CB2 receptor by an agonist like **PM226** initiates a cascade of intracellular events.

Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently modulates the activity of downstream effectors such as protein kinase A (PKA), influencing various cellular processes, including gene transcription and cell survival.







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